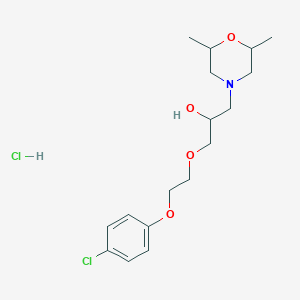

1-(2-(4-Chlorophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride

Description

1-(2-(4-Chlorophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a synthetic tertiary amine derivative with a complex structure featuring a morpholine ring substituted with two methyl groups at the 2- and 6-positions.

Properties

IUPAC Name |

1-[2-(4-chlorophenoxy)ethoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO4.ClH/c1-13-9-19(10-14(2)23-13)11-16(20)12-21-7-8-22-17-5-3-15(18)4-6-17;/h3-6,13-14,16,20H,7-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDBSXBPRTWEQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(COCCOC2=CC=C(C=C2)Cl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(4-Chlorophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological activity.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₂₆ClN₃O₃

- Molecular Weight : 357.87 g/mol

- IUPAC Name : this compound

Structural Components

- Chlorophenyl Group : The presence of a chlorophenyl group contributes to the lipophilicity and potential receptor interactions.

- Morpholino Ring : The morpholino moiety is known for its ability to enhance solubility and biological activity.

- Hydrochloride Salt Form : The hydrochloride form improves the stability and solubility of the compound in aqueous environments.

Research indicates that this compound may exhibit various biological activities, primarily through interaction with specific receptors. Notably, it has been studied for its potential as an antagonist at adenosine receptors, particularly A2a receptors, which are implicated in numerous physiological processes including inflammation and neuroprotection .

Pharmacological Effects

- Antiinflammatory Activity : The compound has shown promise in reducing inflammatory responses in vitro, potentially through modulation of cytokine release.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, indicating a role in neurodegenerative disease management.

- Antimicrobial Properties : There is emerging evidence supporting its efficacy against certain bacterial strains, suggesting potential as an anti-infective agent .

Data Table of Biological Activities

Study 1: Antiinflammatory Effects

In a controlled study involving animal models, the administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a strong anti-inflammatory effect that could be beneficial in conditions like rheumatoid arthritis.

Study 2: Neuroprotective Properties

A recent investigation into the neuroprotective effects revealed that the compound could mitigate neuronal apoptosis induced by oxidative stress in cultured neurons. The results indicated a decrease in reactive oxygen species (ROS) levels and improved cell viability, highlighting its potential for treating neurodegenerative diseases .

Study 3: Antimicrobial Activity

In vitro testing against various bacterial strains demonstrated that this compound exhibits significant antimicrobial activity. It was particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Phenoxy Groups

Compounds with bromine or chlorine substitutions on the phenoxy group share structural and functional similarities. Key examples include:

Key Findings :

- Substitution position (para vs. ortho) significantly impacts steric and electronic interactions with biological targets .

Morpholine-Ring-Modified Analogs

Variants with modifications to the morpholine ring or adjacent functional groups:

Key Findings :

- Replacement of the morpholine ring with dimethylamino groups reduces steric bulk but may decrease target specificity .

- Methoxy-substituted analogs demonstrate lower aqueous solubility compared to halogenated derivatives, limiting formulation options .

Pharmacologically Relevant Impurities

Impurities and intermediates from related synthetic pathways provide insights into stability and bioactivity:

Key Findings :

- Ester-containing impurities (e.g., CAS 868754-42-1) underscore the importance of stable ether linkages in the parent molecule’s design .

Pharmacokinetic and Pharmacodynamic Comparisons

While direct data on the target compound are sparse, structural analogs and related drugs provide indirect insights:

- Lipophilicity: The 4-chlorophenoxy group enhances membrane permeability compared to non-halogenated analogs but may increase hepatic metabolism .

- Receptor Binding : Morpholine derivatives often exhibit affinity for adrenergic or serotonergic receptors; however, 2,6-dimethyl substitution may reduce off-target effects compared to simpler morpholine analogs .

- Stability : Brominated analogs (e.g., CAS 1217636-10-6) show greater hydrolytic stability than chlorinated versions due to stronger C-Br bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.